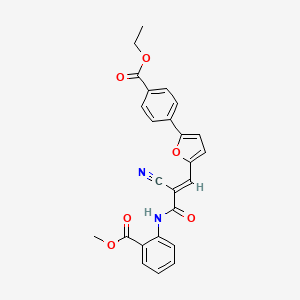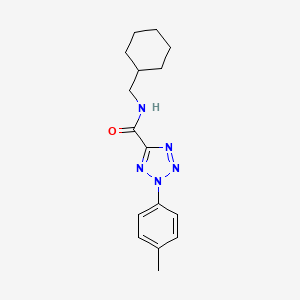amine CAS No. 1247852-72-7](/img/structure/B2711503.png)
[1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,4-Difluorophenyl)propan-2-ylamine” is a chemical compound with the IUPAC name (S)-1-(2,4-difluorophenyl)-N-methylpropan-2-amine . It has a molecular weight of 185.22 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3/t7-/m0/s1 . This indicates that the compound has a chiral center at the 2nd carbon of the propyl group, which is attached to a methylamine group and a 2,4-difluorophenyl group .Physical And Chemical Properties Analysis
“1-(2,4-Difluorophenyl)propan-2-ylamine” is a liquid at room temperature . It has a molecular weight of 185.22 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
X-ray Structures and Computational Studies
Compounds structurally related to "1-(2,4-Difluorophenyl)propan-2-ylamine" have been characterized using techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods provide detailed structural information, aiding in the understanding of their physical and chemical properties. The study by Nycz et al. (2011) on several cathinones, while not directly related, demonstrates the importance of such analytical techniques in elucidating compound structures, which is essential for the development of new materials and drugs (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization
Research on compounds with similar structures has explored their pharmacological properties, such as receptor affinity and selectivity. For instance, Grimwood et al. (2011) characterized PF-04455242, highlighting its high affinity for κ-opioid receptors and potential for treating depression and addiction disorders. This illustrates the relevance of structural analysis in identifying therapeutic agents with specific target interactions (Grimwood et al., 2011).
Novel Routes to Pyrroles
Friedrich, Wächtler, and Meijere (2002) described a novel route to 1,2,4-trisubstituted pyrroles, showcasing the versatility of chemical reactions involving compounds with amine functionalities. This research underscores the potential for developing new synthetic pathways that could be applicable to derivatives of "1-(2,4-Difluorophenyl)propan-2-ylamine" (Friedrich, Wächtler, & Meijere, 2002).
Optical and Electronic Properties
Studies on compounds like tris(2′,4′-difluorobiphenyl-4-yl)-amine (3FT) and its dimer have revealed insights into the optical and electronic properties of fluorophenyl-functionalized arylamines. Such compounds have applications in organic light-emitting devices (OLEDs) due to their hole-injecting and hole-transporting capabilities. Research by Li et al. (2012) on novel 2,4-difluorophenyl-functionalized arylamine derivatives demonstrates their potential in improving device efficiency and luminance (Li et al., 2012).
Corrosion Inhibition
Amine derivatives have also been studied for their application in corrosion inhibition. Gao, Liang, and Wang (2007) synthesized tertiary amines showing promising results as anodic inhibitors for carbon steel in corrosive environments. This research highlights the potential of structurally similar compounds in protecting metals from corrosion (Gao, Liang, & Wang, 2007).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIXUELEUNIOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine | |
CAS RN |
1247852-72-7 |
Source


|
| Record name | [1-(2,4-difluorophenyl)propan-2-yl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


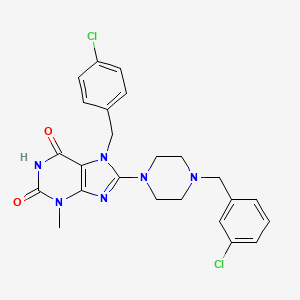

![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)
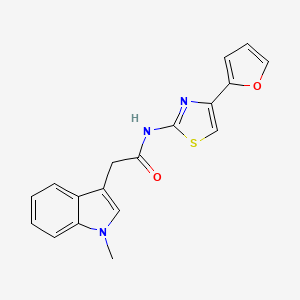
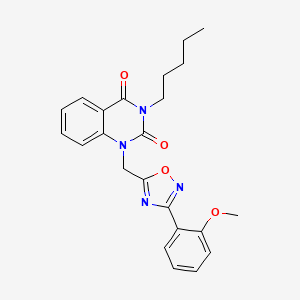
![7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2711428.png)
![2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2711429.png)

